

Unraveling the Stereochemistry of (R)-Pabulenol: A Technical Guide to its Structural Elucidation

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Compound of Interest

Compound Name: (R)-Pabulenol

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This in-depth technical guide provides a comprehensive overview of the chemical structure of **(R)-Pabulenol**, a naturally occurring furocoumarin. The document details the key experimental data and methodologies employed in its structural determination, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

(R)-Pabulenol, with the chemical formula $C_{16}H_{14}O_5$ and a molecular weight of 286.28 g/mol, is systematically named 4-((R)-2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one.[1] It belongs to the psoralen class of compounds, which are known for their photosensitizing properties.[1][2][3] This molecule has been isolated from various plant species, including those of the Prangos genus, such as Prangos latiloba and Prangos lophoptera.[1]

Physicochemical and Spectroscopic Data

The elucidation of the chemical structure of **(R)-Pabulenol** has been achieved through a combination of spectroscopic techniques and physical measurements. A summary of the key data is presented below.

Property / Technique	Data
Molecular Formula	C ₁₆ H ₁₄ O ₅
Molecular Weight	286.28 g/mol
Physical Description	Solid
Melting Point	123 - 125 °C[1]
Optical Rotation	[α] ¹⁸ D +8.6° (c 0.46, EtOH)

Table 1: Physicochemical Properties of **(R)-Pabulenol**

Technique	Key Observations
¹ H NMR	Data reveals signals corresponding to the furocoumarin core and the 2-hydroxy-3-methylbut-3-enoxy side chain.
¹³ C NMR	The spectrum displays 16 distinct carbon signals, consistent with the molecular formula.
Mass Spectrometry (MS)	The molecular ion peak and fragmentation pattern confirm the molecular weight and structural fragments.

Table 2: Summary of Spectroscopic Data for **(R)-Pabulenol**

Detailed, quantitative NMR and MS data, while referenced in databases, require access to primary literature for a full analysis.

Experimental Protocols

The structural determination of a natural product like **(R)-Pabulenol** follows a systematic workflow. The protocols outlined below are representative of the standard procedures employed in the field.

Isolation of (R)-Pabulenol

A typical isolation procedure from a plant source, such as *Prangos* species, involves the following steps:

- **Extraction:** The dried and powdered plant material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, chloroform, methanol).
- **Fractionation:** The crude extract is then fractionated using techniques like column chromatography on silica gel.
- **Purification:** Final purification of the isolated compound is achieved through methods such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Data Acquisition:** ^1H , ^{13}C , and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).^[1]
- **Data Analysis:** The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to piece together the molecular structure.
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.^[1]
- **Ionization:** An appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate charged molecules.
- **Data Acquisition:** The mass-to-charge ratios (m/z) of the molecular ion and its fragments are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

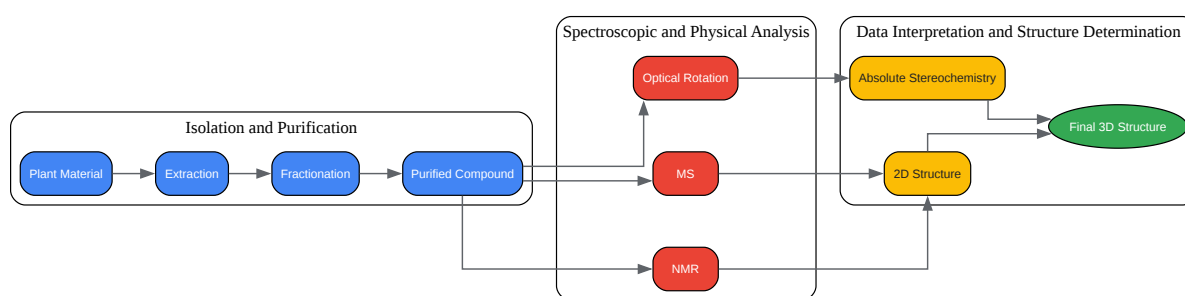
Determination of Absolute Stereochemistry

The "(R)" designation in **(R)-Pabulenol** refers to the specific three-dimensional arrangement of atoms at the chiral center in the side chain.

- **Optical Rotation Measurement:** The specific rotation of a solution of the purified compound is measured using a polarimeter.^{[4][5][6]} The sign and magnitude of the rotation are characteristic of a particular enantiomer. The positive value of $+8.6^\circ$ for **(R)-Pabulenol** is a key identifier.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like **(R)-Pabulenol** can be visualized as a logical workflow, starting from the biological source and culminating in the final, stereochemically defined structure.



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Figure 1: Workflow for the structure elucidation of **(R)-Pabulenol**.

Signaling Pathways and Biological Activity

While this guide focuses on the chemical structure elucidation, it is noteworthy that furocoumarins, as a class, are known to interact with biological systems, primarily through photosensitization. Upon activation by UVA radiation, they can form adducts with DNA and other cellular components, which is the basis for their use in PUVA (Psoralen + UVA) therapy

for skin disorders.[7] Further research is needed to fully characterize the specific signaling pathways modulated by **(R)-Pabulenol** and its potential therapeutic applications.

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References

- 1. (R)-Pabulenol | C₁₆H₁₄O₅ | CID 511358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for (R)-Pabulenol (HMDB0034438) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Optical rotation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [Photobiophysics of furanocoumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
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